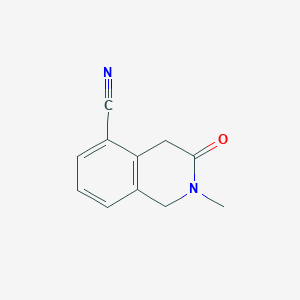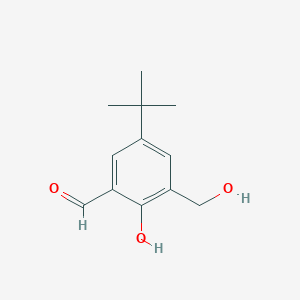
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine is an organic compound with the molecular formula C(9)H({11})ClN(_2). This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom and an amine group in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloroaniline.
Cyclization: The 2-chloroaniline undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the quinoline ring.
Reduction: The resulting quinoline derivative is then reduced to form the tetrahydroquinoline structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the cyclization, reduction, and amination steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide (NaN(_3)) or thiourea.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The presence of the chlorine atom and amine group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinolin-8-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloroquinoline: Contains the chlorine atom but lacks the tetrahydro and amine groups, leading to different chemical properties.
8-Aminoquinoline: Similar structure but without the tetrahydro component, affecting its overall stability and reactivity.
Uniqueness
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the combination of the chlorine atom and the tetrahydroquinoline structure, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h4-5,7H,1-3,11H2 |
InChI Key |
IEVYMQKRNGSTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)


![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)


![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)
![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)




![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)
